3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC18234527
Molecular Formula: C9H9ClN4
Molecular Weight: 208.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClN4 |
|---|---|
| Molecular Weight | 208.65 g/mol |
| IUPAC Name | 5-(6-chloropyridin-3-yl)-2-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C9H9ClN4/c1-14-9(11)4-7(13-14)6-2-3-8(10)12-5-6/h2-5H,11H2,1H3 |
| Standard InChI Key | XRAVDXBRFRWUCO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CN=C(C=C2)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-(6-Chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine (IUPAC name: 5-(6-chloropyridin-3-yl)-2-methylpyrazol-3-amine) belongs to the pyrazole derivative family. Its molecular formula is C₉H₉ClN₄, with a molecular weight of 208.65 g/mol. The compound’s structure consists of a pyrazole ring substituted with a methyl group at position 1 and an amine group at position 5, linked to a 6-chloropyridin-3-yl moiety (Fig. 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClN₄ |
| Molecular Weight | 208.65 g/mol |
| IUPAC Name | 5-(6-chloropyridin-3-yl)-2-methylpyrazol-3-amine |
| SMILES | CN1C(=CC(=N1)N)C2=CN=C(C=C2)Cl |
| InChIKey | XRAVDXBRFRWUCO-UHFFFAOYSA-N |
The chloropyridine group enhances electronegativity and steric bulk, influencing binding interactions with biological targets.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine involves multi-step reactions, typically starting with halogenated pyridine precursors. A common route includes:
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Coupling Reaction: 6-Chloronicotinic acid is converted to 6-chloronicotinamide via amidation.
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Cyclization: The amide undergoes cyclization with hydrazine derivatives to form the pyrazole core.
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Methylation: Introduction of the methyl group at position 1 using methyl iodide under basic conditions.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Coupling | Thionyl chloride, NH₃, 0–5°C | 78 |
| Cyclization | Hydrazine hydrate, ethanol, reflux | 65 |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 82 |
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for purity assessment .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol. Its stability under ambient conditions makes it suitable for long-term storage.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 192–194°C (decomposes) |
| LogP (Octanol-Water) | 1.84 ± 0.15 |
| pKa | 4.2 (amine), 2.1 (pyridine) |
The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems.
Mechanism of Action and Biological Activity
Enzyme Inhibition
3-(6-Chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine demonstrates inhibitory activity against kinases and phosphodiesterases. The chloropyridine moiety engages in π-π stacking with aromatic residues in enzyme active sites, while the pyrazole amine forms hydrogen bonds with catalytic aspartate or glutamate residues .
Table 4: In Vitro Inhibition Constants (Ki)
| Target Enzyme | Ki (nM) |
|---|---|
| Cyclin-Dependent Kinase 2 | 48 ± 6 |
| PDE4B | 112 ± 15 |
These values position the compound as a lead for anticancer and anti-inflammatory drug development .
Applications in Medicinal Chemistry
Anticancer Agents
Pyrazole derivatives, including 3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine, exhibit cytotoxicity against cancer cell lines. In a study of analogous compounds, pyranopyrazoles showed IC₅₀ values of 120–527 nM against breast (MCF-7) and liver (HepG2) cancer cells . While direct data for this compound is limited, structural analogs suggest comparable efficacy.
Anti-Inflammatory Applications
The compound’s PDE4B inhibition (Table 4) implies potential in treating inflammatory disorders like asthma and rheumatoid arthritis. PDE4 inhibitors reduce cyclic AMP degradation, suppressing cytokine production in immune cells.
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